Florpyrauxifen
Overview
Description
Florpyrauxifen-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class. It is primarily used for post-emergence weed control in various aquatic and terrestrial environments. This compound disrupts the growth processes of susceptible plants, making it an effective tool for managing invasive and resistant weed species .
Mechanism of Action
Target of Action
Florpyrauxifen is a synthetic auxin herbicide . It primarily targets the plant growth hormone auxin . Auxin plays a crucial role in regulating plant growth and development .
Mode of Action
this compound mimics the plant growth hormone auxin . This mimicry leads to excessive elongation of plant cells, ultimately causing the death of the plant . It is absorbed by the plant’s leaves and stems, with relatively less absorption through the roots . It is systemic, meaning it moves throughout the plant tissue .
Biochemical Pathways
this compound affects several biochemical pathways. It induces the production of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) and abscisic acid (ABA) within 24 hours in certain plants . Differences in gene expression lead to variations in ethylene and ABA production, resulting in differences in phytotoxicity .
Pharmacokinetics
this compound is absorbed rapidly by plants, with extremely high levels of shoot absorption observed for all species tested . Evidence of translocation was observed in all rooted species tested . The rate of absorption and translocation can be influenced by environmental factors such as soil moisture .
Result of Action
The action of this compound results in a mixture of atypical growth (larger, twisted leaves, stem elongation) and fragility of leaf and shoot tissue . It also leads to the death of the plant . At the molecular level, this compound causes downregulation of certain genes, such as OsWAKL21.2, an esterase probably related to the bio-activation of this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the level of injury to rice plants due to this compound was found to be affected by planting time and rice stage at herbicide application . Soil moisture also influences the absorption, translocation, and metabolism of this compound .
Biochemical Analysis
Biochemical Properties
Florpyrauxifen plays a crucial role in biochemical reactions by mimicking natural plant hormones called auxins. It interacts with various enzymes, proteins, and other biomolecules involved in plant growth and development. This compound binds to auxin receptors, leading to the activation of downstream signaling pathways that regulate gene expression and cellular processes . This interaction results in abnormal growth patterns and ultimately the death of susceptible plants.
Cellular Effects
This compound affects various types of cells and cellular processes by influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism. In susceptible plants, this compound induces the production of ethylene and abscisic acid, which are critical for stress responses and growth regulation . The compound also affects the expression of genes involved in hormone biosynthesis and signal transduction, leading to altered cellular metabolism and growth inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to auxin receptors, which triggers a cascade of events leading to the activation of specific genes and proteins. This binding interaction results in the inhibition of normal auxin signaling, causing disruptions in cell division, elongation, and differentiation . This compound also affects the expression of genes related to ethylene and abscisic acid biosynthesis, further contributing to its herbicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its herbicidal activity for extended periods. Its degradation products can also influence cellular function. Long-term studies have shown that this compound can cause persistent changes in gene expression and cellular metabolism, leading to sustained growth inhibition and plant death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including growth inhibition and toxicity. Threshold effects have been observed, where a specific dosage level is required to achieve the desired herbicidal activity without causing excessive toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to hormone biosynthesis and signal transduction. It interacts with enzymes and cofactors involved in the production of ethylene and abscisic acid, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s herbicidal activity by disrupting normal plant growth and development.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . This compound can accumulate in specific tissues, leading to localized effects on growth and development.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target receptors and enzymes, leading to the activation of downstream signaling pathways and the inhibition of normal cellular processes.
Preparation Methods
Florpyrauxifen-benzyl is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 4,5-difluoro-6-arylpicolinate, which undergoes amination with anhydrous ammonia to introduce the 4-amino group. This intermediate is then subjected to chlorination using an N-chloro compound to introduce the 3-chloro group, resulting in the formation of this compound-benzyl . Industrial production methods involve optimizing reaction conditions such as temperature, solvent composition, and purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Florpyrauxifen-benzyl undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound-benzyl is a spontaneous process driven by endothermic, base catalysis, and activation entropy increase, conforming to first-order kinetics. The primary product of hydrolysis is this compound . In addition, this compound-benzyl can be tank-mixed with other herbicides without antagonistic interactions, highlighting its versatility in weed management .
Scientific Research Applications
Florpyrauxifen-benzyl has a wide range of scientific research applications. In agriculture, it is used for selective weed control in rice fields, effectively managing herbicide-resistant biotypes of barnyardgrass and other troublesome weeds . Its unique mode of action makes it a valuable tool for herbicide resistance management. Additionally, this compound-benzyl is being studied for its environmental fate and degradation pathways, providing insights into its behavior in aquatic ecosystems . Research also focuses on its selectivity and safety profile in various crops, ensuring minimal impact on non-target species .
Comparison with Similar Compounds
Florpyrauxifen-benzyl is part of the arylpicolinate chemical class, which includes other synthetic auxin herbicides such as acifluorfen, bentazon, and quinclorac . Compared to these compounds, this compound-benzyl offers a broader spectrum of weed control and lower use rates, resulting in reduced environmental load. Its unique chemical structure and mode of action provide an alternative for managing herbicide-resistant weed species, making it a valuable addition to integrated weed management strategies .
Properties
IUPAC Name |
4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2N2O3/c1-22-12-5(14)3-2-4(7(12)16)10-8(17)9(18)6(15)11(19-10)13(20)21/h2-3H,1H3,(H2,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZUQTKDBCOXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873862 | |
Record name | Florpyrauxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943832-81-3 | |
Record name | Florpyrauxifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943832-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Florpyrauxifen [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Florpyrauxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLORPYRAUXIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SE2CM4FZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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